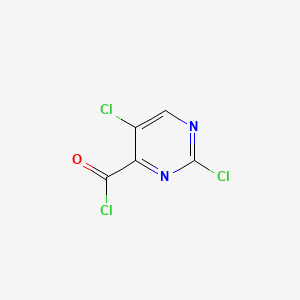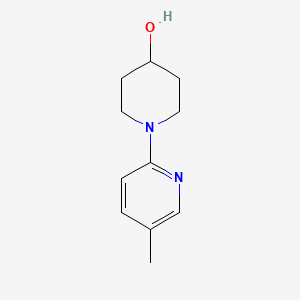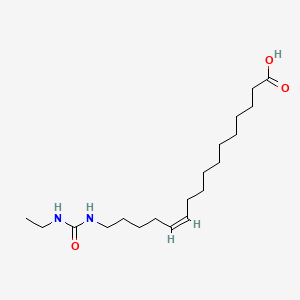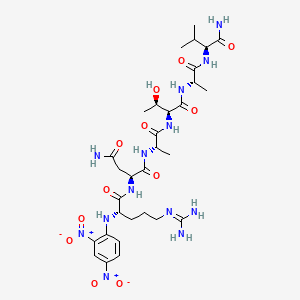
Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 is a synthetic peptide composed of seven amino acids: dinitrophenyl, arginine, asparagine, alanine, threonine, alanine, and valine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, valine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, alanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (threonine, alanine, asparagine, arginine, and dinitrophenyl).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the peptide.
Substitution: The peptide can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction may yield free thiol groups.
Applications De Recherche Scientifique
Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of new materials, such as hydrogels and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 depends on its specific application. In general, the peptide can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate signaling pathways, enzymatic activity, or cellular functions. The dinitrophenyl group may also play a role in the peptide’s activity by influencing its binding affinity or specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dnp-Arg-Asn-Ala-Thr-Ala-Val-OH: Similar structure but with a free carboxyl group instead of an amide group.
Dnp-Arg-Asn-Ala-Thr-Ala-Val-OMe: Similar structure but with a methyl ester group instead of an amide group.
Dnp-Arg-Asn-Ala-Thr-Ala-Val-NHMe: Similar structure but with a methyl amide group instead of an amide group.
Uniqueness
Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 is unique due to its specific sequence and the presence of the dinitrophenyl group. This combination of features gives the peptide distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N13O12/c1-13(2)23(25(33)47)41-26(48)15(4)38-30(52)24(16(5)45)42-27(49)14(3)37-29(51)20(12-22(32)46)40-28(50)19(7-6-10-36-31(34)35)39-18-9-8-17(43(53)54)11-21(18)44(55)56/h8-9,11,13-16,19-20,23-24,39,45H,6-7,10,12H2,1-5H3,(H2,32,46)(H2,33,47)(H,37,51)(H,38,52)(H,40,50)(H,41,48)(H,42,49)(H4,34,35,36)/t14-,15-,16+,19-,20-,23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHLXQYJSUDBJO-KPVWSTNPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49N13O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

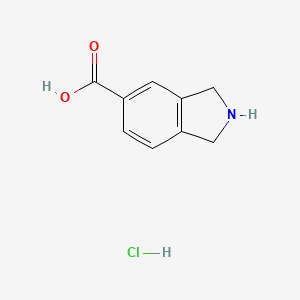
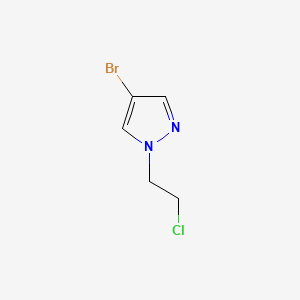
![9-thia-3-azatricyclo[4.3.0.02,4]nona-1,3,5,7-tetraene](/img/structure/B585055.png)
